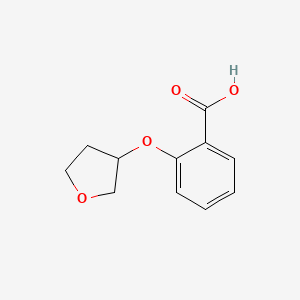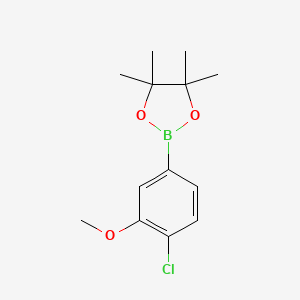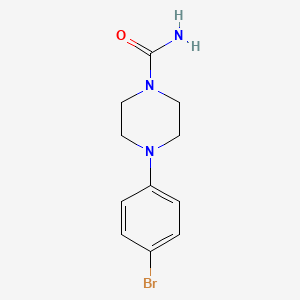
4-(4-Bromophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)piperazine-1-carboxamide typically involves the reaction of 4-bromophenylpiperazine with a suitable carboxylating agent. One common method is the reaction of 4-bromophenylpiperazine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-(4-Bromophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the binding affinity of the compound to these targets, while the piperazine ring can modulate the pharmacokinetic properties. The carboxamide group can also play a role in the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)piperazine: This compound is similar in structure but lacks the carboxamide group.
4-(4-Chlorophenyl)piperazine-1-carboxamide: This compound has a chlorine atom instead of a bromine atom in the phenyl group.
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has different substituents on the phenyl ring.
Uniqueness: 4-(4-Bromophenyl)piperazine-1-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide functionality, which can influence its chemical reactivity and biological activity. The combination of these groups can provide distinct properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C11H14BrN3O |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
4-(4-bromophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H14BrN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) |
Clé InChI |
ZQAXIUBXQWTADA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


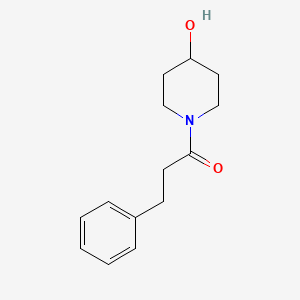
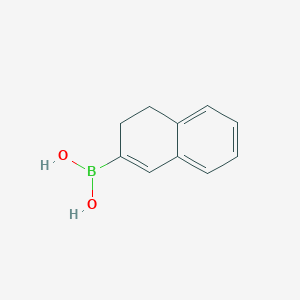
![1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B1370800.png)
![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)

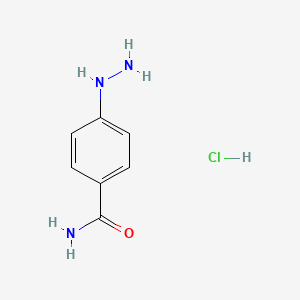
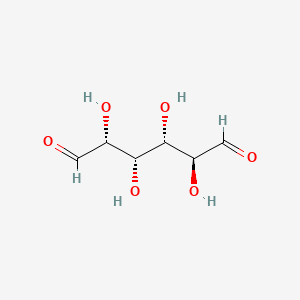
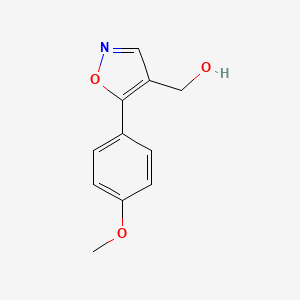
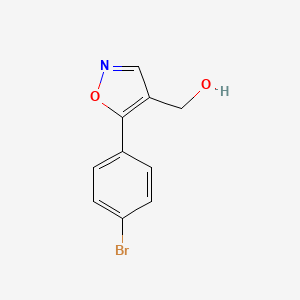
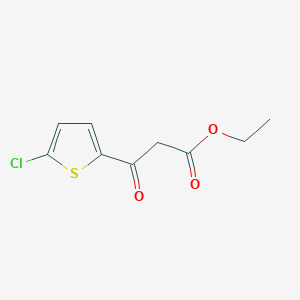
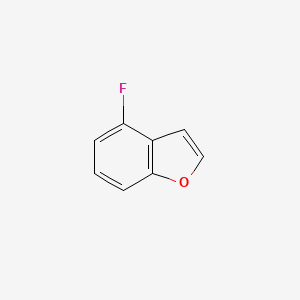
![Ethyl 2-[(3-fluoro-4-methoxy)benzyl]-3-oxobutyrate](/img/structure/B1370818.png)
